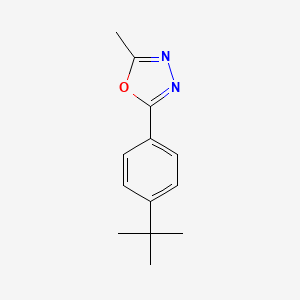![molecular formula C20H19FN4O B3139985 5-[4-(4-fluorophenyl)piperazino]-6-phenyl-3(2H)-pyridazinone CAS No. 477863-40-4](/img/structure/B3139985.png)
5-[4-(4-fluorophenyl)piperazino]-6-phenyl-3(2H)-pyridazinone
Vue d'ensemble
Description
5-[4-(4-fluorophenyl)piperazino]-6-phenyl-3(2H)-pyridazinone is a heterocyclic compound with a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the 3-position. It belongs to the pyridazinone class of compounds and has demonstrated diverse pharmacological activities. These activities include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antifeedant, and other biological effects . The compound’s structure is characterized by a phenyl group, a fluorophenyl substituent, and a piperazino moiety.
Synthesis Analysis
The synthesis of this compound involves the construction of the pyridazinone ring system. Various synthetic routes have been explored, including cyclization reactions and functional group manipulations. Researchers have employed different strategies to introduce the fluorophenyl and piperazino substituents. The synthesis typically requires careful optimization of reaction conditions to achieve high yields and purity .
Molecular Structure Analysis
- Piperazino Moiety : The piperazino fragment plays a crucial role in interactions with biological targets .
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including substitution, oxidation, and reduction. Researchers have explored modifications to the phenyl and piperazino groups to enhance specific properties. Additionally, the pyridazinone ring can participate in cyclization reactions to form more complex derivatives. Detailed investigations into reaction mechanisms and kinetics are essential for understanding the compound’s reactivity .
Physical And Chemical Properties Analysis
Mécanisme D'action
The precise mechanism of action for 5-[4-(4-fluorophenyl)piperazino]-6-phenyl-3(2H)-pyridazinone depends on its specific biological target. It may interact with receptors, enzymes, or other cellular components. Further studies are needed to elucidate its binding sites and downstream effects. Computational modeling and experimental assays can provide insights into its mode of action .
Orientations Futures
Propriétés
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-3-phenyl-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O/c21-16-6-8-17(9-7-16)24-10-12-25(13-11-24)18-14-19(26)22-23-20(18)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCKOQPPCUTMAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=CC(=O)NN=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-{[4-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-nitrophenyl]sulfanyl}acetate](/img/structure/B3139907.png)
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-phenylcarbamate](/img/structure/B3139909.png)

![N~2~,N~6~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine](/img/structure/B3139914.png)
![ethyl (2Z)-2-(4,6-diamino-3,5-dicyanopyridin-2-yl)-2-[(4-fluorophenyl)hydrazinylidene]acetate](/img/structure/B3139921.png)
![2-Fluoro-4-[2-(4-propylcyclohexyl)ethyl]phenyl trifluoromethanesulfonate](/img/structure/B3139932.png)
![4-fluoro-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B3139938.png)


![2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}propanohydrazide](/img/structure/B3139961.png)
![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate](/img/structure/B3139964.png)

![methyl 3-[2-(morpholinocarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate](/img/structure/B3139991.png)
